2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
Description
2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group and a piperidine ring bearing a methylsulfonyl group
Properties
IUPAC Name |
2-chloro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQRVHWDPZMYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with methylsulfonyl chloride in the presence of a base such as triethylamine.
Benzamide Formation: The piperidine intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The piperidine ring and the methylsulfonyl group can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is employed in studies to understand its interaction with biological systems, including its binding affinity to proteins and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring and the methylsulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
- The presence of the piperidine ring and the methylsulfonyl group in this compound distinguishes it from other benzamide derivatives. These functional groups contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and therapeutic applications is crucial for developing novel therapeutic agents.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 336.83 g/mol. The presence of a chloro group and a methanesulfonyl-piperidine moiety contributes to its unique biological properties.
The biological activity of this compound primarily involves interactions with specific molecular targets:
- Target Enzymes : This compound has been shown to interact with enzymes such as succinate dehydrogenase (SDH), leading to inhibition of fungal growth in vitro, indicating potential antifungal activity.
- Biochemical Pathways : The compound may influence various biochemical pathways, including those involved in oxidative stress and cellular signaling, although specific pathways require further elucidation through experimental studies.
Antifungal Activity
In vitro studies have demonstrated that this compound exhibits significant antifungal properties against several fungal strains. The mechanism involves the inhibition of fungal cell metabolism, which could be attributed to its interaction with SDH.
Antioxidant Properties
Similar compounds have shown antioxidant activity, suggesting that this compound may also possess this property. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are essential for determining its therapeutic potential.
Study on Antifungal Efficacy
A recent study evaluated the antifungal efficacy of the compound against Valsa mali, a pathogen responsible for significant crop losses. Results indicated that the compound effectively inhibited fungal growth at concentrations as low as 10 µg/mL, demonstrating its potential as an agricultural antifungal agent.
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds such as 3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide revealed that structural variations significantly affect binding affinity and biological activity. The presence of the chloro group in this compound enhances its interaction with target enzymes compared to its fluorinated counterparts .
Data Table: Biological Activity Overview
| Activity Type | Description | Observed Effects |
|---|---|---|
| Antifungal | Inhibition of fungal growth | Effective against Valsa mali |
| Antioxidant | Potential to reduce oxidative stress | Needs further investigation |
| Binding Affinity | Interaction with SDH and other enzymes | High affinity observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Amide bond formation : Coupling 2-chlorobenzoic acid derivatives with a piperidine-containing amine precursor under carbodiimide (e.g., EDC/HOBt) or mixed anhydride conditions .
- Methanesulfonyl group introduction : Sulfonylation of the piperidine nitrogen using methanesulfonyl chloride in the presence of a base like triethylamine .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature to improve yields.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., chloro group at benzamide C2, methanesulfonyl group on piperidine) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] peak) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination if crystals are obtainable .
Q. What are the primary biological targets or pathways associated with this compound?
- Targets : Likely interacts with enzymes or receptors due to structural motifs:
- Piperidine-methanesulfonyl group : May inhibit histone deacetylases (HDACs) or kinases, as seen in analogs .
- Benzamide core : Common in ligands targeting G-protein-coupled receptors (GPCRs) or inflammatory pathways (e.g., P2X7 receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus computational docking studies for this compound?
- Approach :
- Crystallography : Refine crystal structures using SHELXL to resolve ambiguities in bond lengths/angles .
- Computational docking : Compare AutoDock Vina or Schrödinger results with crystallographic data. Adjust force fields (e.g., OPLS4) to account for sulfonyl group polarization .
Q. What strategies improve the compound’s pharmacokinetic properties while retaining bioactivity?
- Modifications :
- Solubility : Introduce polar groups (e.g., hydroxyls) on the piperidine ring or benzamide para-position .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres like amides .
- Evaluation : Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) and in vivo PK studies in rodent models .
Q. How do structural variations (e.g., chloro vs. fluoro substitution) impact biological activity?
- SAR Analysis :
- Chloro group : Enhances lipophilicity and target binding via halogen bonding (e.g., in kinase inhibitors) .
- Methanesulfonyl group : Increases metabolic stability compared to acetylated analogs .
- Experimental design : Synthesize analogs, test in dose-response assays (e.g., IC determination), and correlate with computational electrostatic potential maps .
Q. What are the limitations of in vitro models for studying this compound’s mechanism of action?
- Key issues :
- Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .
- Lack of tissue context : Validate findings in 3D cell cultures or organoid models .
- Mitigation : Combine in vitro data with transcriptomic (RNA-seq) or phosphoproteomic analyses to map downstream pathways .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to assess cytotoxicity versus therapeutic efficacy?
- Protocol :
- Cell viability assays : Use MTT or CellTiter-Glo in multiple cell lines (cancer vs. non-cancerous) .
- Therapeutic index : Calculate IC ratios (e.g., cancer cells vs. primary hepatocytes) .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
